Cas no 1804463-85-1 (4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid)

4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid is a versatile heterocyclic building block used in pharmaceutical and agrochemical research. Its structure features a bromo substituent at the 4-position, a cyano group at the 3-position, and a difluoromethyl group at the 2-position, offering multiple sites for further functionalization. The carboxylic acid moiety enhances solubility and reactivity, facilitating derivatization into esters, amides, or other derivatives. This compound is particularly valuable in medicinal chemistry for the synthesis of bioactive molecules, leveraging its pyridine core for interactions with biological targets. The presence of fluorine atoms may improve metabolic stability and lipophilicity, making it useful in drug discovery and development.
4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid structure
1804463-85-1 structure
商品名:4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid
CAS番号:1804463-85-1
MF:C8H3BrF2N2O2
メガワット:277.022427797318
CID:4860614

4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid
    • インチ: 1S/C8H3BrF2N2O2/c9-5-3(1-12)6(7(10)11)13-2-4(5)8(14)15/h2,7H,(H,14,15)
    • InChIKey: DUBXULLLRGRTTC-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C(=O)O)=CN=C(C(F)F)C=1C#N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 304
  • トポロジー分子極性表面積: 74
  • 疎水性パラメータ計算基準値(XlogP): 1.4

4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029060686-1g
4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid
1804463-85-1 97%
1g
$1,475.10 2022-04-02

4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid 関連文献

4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acidに関する追加情報

Introduction to 4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid (CAS No. 1804463-85-1)

4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1804463-85-1, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, including its bromo, cyano, and difluoromethyl substituents, contribute to its unique chemical properties and potential applications in synthetic chemistry and pharmacology.

The presence of a bromine atom at the 4-position of the pyridine ring enhances its reactivity, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required in the synthesis of novel therapeutic agents. Additionally, the cyano group at the 3-position introduces a polar functionality that can participate in hydrogen bonding interactions, influencing both the solubility and binding affinity of the compound.

The incorporation of a difluoromethyl group at the 2-position is particularly noteworthy, as this substituent is known to modulate metabolic stability and bioavailability in drug candidates. Fluorine atoms can significantly alter electronic properties, leading to enhanced binding interactions with biological targets. This feature has been extensively explored in medicinal chemistry to improve pharmacokinetic profiles and therapeutic efficacy. The carboxylic acid moiety at the 5-position further extends the compound's versatility, allowing for further derivatization through esterification or amidation reactions.

In recent years, 4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid has been utilized in various research endeavors aimed at developing novel small-molecule inhibitors. One notable area of investigation involves its application in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyridine scaffold is a common motif in kinase inhibitors due to its ability to mimic ATP binding pockets. The specific substitution pattern of this compound may facilitate interactions with key residues in target kinases, potentially leading to high-affinity binders.

Another emerging field where this compound has shown promise is in the development of antiviral agents. The structural features of 4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid may enable it to interfere with viral replication mechanisms by inhibiting essential enzymes or proteins. For instance, its ability to engage in hydrogen bonding through the cyano and carboxylic acid groups could be leveraged to disrupt viral protease activity or RNA polymerase function. Ongoing studies are exploring its efficacy against various viral strains, with particular interest in its potential as an antiviral lead compound.

The compound's utility extends beyond inhibition-based therapies; it also serves as a valuable building block for exploring structure-activity relationships (SAR). By systematically modifying its substituents, researchers can gain insights into how different functional groups influence biological activity. This approach is instrumental in optimizing drug candidates for better potency, selectivity, and safety profiles. The versatility of 4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid makes it an attractive scaffold for medicinal chemists seeking to develop next-generation therapeutics.

From a synthetic chemistry perspective, this compound exemplifies the importance of multifunctional intermediates in streamlining drug discovery processes. Its reactivity allows for efficient construction of complex molecules through modular synthetic strategies. This efficiency is particularly valuable in industrial settings where time-to-market and cost-effectiveness are critical factors. The ability to rapidly generate derivatives from 4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid accelerates hit identification and lead optimization campaigns.

The emerging field of fragment-based drug design (FBDD) has also highlighted the significance of heterocyclic compounds like this one. FBDD relies on identifying small molecular fragments that bind weakly to biological targets but can be iteratively modified to enhance affinity. The unique structural features of 4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid make it a promising candidate for generating such fragments due to its balance of functional diversity and chemical tractability.

In conclusion, 4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid (CAS No. 1804463-85-1) represents a versatile and innovative compound with broad applications in pharmaceutical research and drug development. Its structural attributes enable participation in diverse chemical transformations while offering opportunities for biological exploration across multiple therapeutic areas. As research continues to uncover new methodologies and targets, this molecule is poised to remain a cornerstone in synthetic and medicinal chemistry endeavors.

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